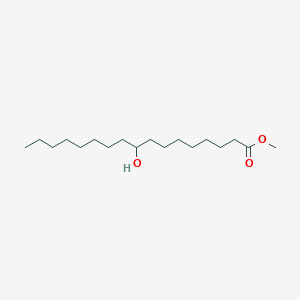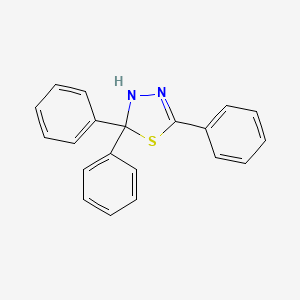
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazole derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- can be synthesized through the condensation of aldehydes or ketones with thioaroylhydrazines . The general method involves the following steps:
Condensation Reaction: Aldehydes or ketones react with thioaroylhydrazines to form the desired thiadiazole derivative.
Reaction Conditions: The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Functionalized thiadiazole derivatives with various substituents.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2,2,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The presence of sulfur and nitrogen atoms in the ring structure allows for hydrogen bonding and hydrophobic interactions with biological molecules, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in metal ion detection and coordination chemistry.
2,5-Disubstituted-1,3,4-thiadiazoles: These derivatives have shown significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The triphenyl substitution enhances its stability and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
90057-65-1 |
|---|---|
Fórmula molecular |
C20H16N2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2,2,5-triphenyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H16N2S/c1-4-10-16(11-5-1)19-21-22-20(23-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,22H |
Clave InChI |
UYSYIOIYXNDFAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


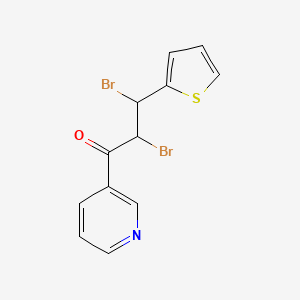
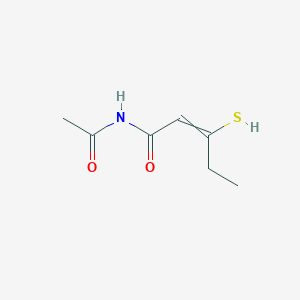
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)

![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
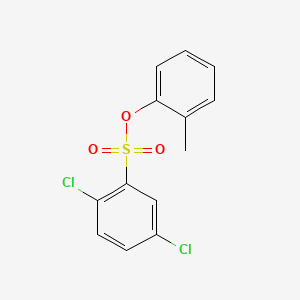

![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
